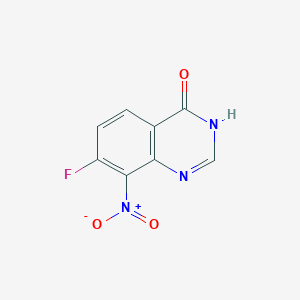

7-Fluoro-8-nitroquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-8-nitro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBKDJKOXRYRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)NC=N2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS 1027929-81-2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-Fluoro-8-nitroquinazolin-4(3H)-one, a fluorinated nitroquinazolinone derivative of significant interest in medicinal chemistry. Drawing from established synthetic methodologies and the well-documented biological significance of the quinazolinone scaffold, this document offers a technical exploration of its properties, synthesis, and potential applications.

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolin-4(3H)-one skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of pharmacological activities.[1] Its derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, and anticonvulsant agents.[2][3] The introduction of a fluorine atom and a nitro group can significantly modulate the physicochemical and biological properties of the parent molecule. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4] The nitro group, a potent electron-withdrawing group, can influence the molecule's reactivity and is a key feature in many antimicrobial and anticancer agents.[3]

7-Fluoro-8-nitroquinazolin-4(3H)-one is a specific isomer that combines these features. While direct studies on this particular compound are limited, its structural alerts suggest potential as an intermediate in the synthesis of more complex bioactive molecules, particularly in the realm of kinase inhibitors and other targeted cancer therapies.[5][6]

Physicochemical and Structural Properties

A summary of the known and predicted physicochemical properties of 7-Fluoro-8-nitroquinazolin-4(3H)-one is presented below.

| Property | Value | Source |

| CAS Number | 1027929-81-2 | Fluorochem[2] |

| Molecular Formula | C₈H₄FN₃O₃ | Fluorochem[2] |

| Molecular Weight | 209.13 g/mol | PubChem[4] |

| IUPAC Name | 7-fluoro-8-nitro-3H-quinazolin-4-one | Fluorochem[2] |

| Canonical SMILES | O=C1NC=NC2=C([O-])C(F)=CC=C12 | Fluorochem[2] |

| InChI | InChI=1S/C8H4FN3O3/c9-5-2-1-4-6(7(5)12(14)15)10-3-11-8(4)13/h1-3H,(H,10,11,13) | Fluorochem[2] |

| Predicted XLogP3 | 0.6 | PubChem[4] |

| Predicted Melting Point | Not available | - |

| Predicted Boiling Point | Not available | - |

| Appearance | Likely a solid powder | Inferred |

Synthesis of 7-Fluoro-8-nitroquinazolin-4(3H)-one

The synthesis of 7-Fluoro-8-nitroquinazolin-4(3H)-one is a multi-step process commencing with the formation of the quinazolinone core followed by a regioselective nitration.

Synthesis of the Precursor: 7-Fluoroquinazolin-4(3H)-one

The key precursor, 7-Fluoroquinazolin-4(3H)-one, is synthesized from 2-amino-4-fluorobenzoic acid.

Figure 1: Synthesis of 7-Fluoroquinazolin-4(3H)-one.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether.[1]

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum to yield 7-fluoro-4-hydroxy quinazoline.[1]

Nitration of 7-Fluoroquinazolin-4(3H)-one

The final step is the nitration of the quinazolinone ring. The presence of the fluorine atom at the 7-position directs the nitration. While the 6-position is also activated, the 8-position is preferentially nitrated.[7]

Figure 2: Nitration yielding the target compound.

Experimental Protocol:

Causality Behind Experimental Choices: The use of a strong acid mixture (sulfuric and nitric acid) is essential to generate the nitronium ion (NO₂⁺), the electrophile required for the nitration of the aromatic ring. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier for the reaction.[5]

-

Reaction Setup: In a flask suitable for strong acids, carefully add 7-Fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid and fuming nitric acid.[5]

-

Reaction: Heat the reaction mixture to approximately 100°C for at least one hour.[5] The reaction should be closely monitored.

-

Workup: After the reaction is complete, carefully pour the mixture onto ice water to quench the reaction and precipitate the crude product.

-

Purification: Collect the solid by filtration. As this reaction yields a mixture of isomers, purification by recrystallization or column chromatography is necessary to isolate the desired 7-Fluoro-8-nitroquinazolin-4(3H)-one.[5][7]

Potential Biological Activity and Applications

-

Anticancer Potential: Many quinazolinone derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[6][8] The quinazolinone scaffold is present in several approved anticancer drugs.[9] Nitro-containing compounds have also been investigated as anticancer agents.[8]

-

Kinase Inhibition: The quinazolinone core is a common feature in many kinase inhibitors. Given that numerous kinase inhibitors are used in cancer therapy, this represents a significant area of potential application.[6]

-

Antimicrobial Activity: Nitroaromatic compounds are known for their antimicrobial properties.[10] Quinazolinone derivatives have also been reported to possess antibacterial and antifungal activities.[3]

It is plausible that 7-Fluoro-8-nitroquinazolin-4(3H)-one could serve as a valuable intermediate for the synthesis of novel drug candidates in these therapeutic areas. Further research is required to elucidate its specific biological profile.

Safety and Handling

Detailed toxicology data for 7-Fluoro-8-nitroquinazolin-4(3H)-one is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The synthesis involves the use of strong, corrosive acids and should only be performed by trained personnel.

Conclusion

7-Fluoro-8-nitroquinazolin-4(3H)-one is a synthetically accessible compound with significant potential as a building block in drug discovery. Its structural features, namely the quinazolinone core, a fluorine substituent, and a nitro group, are all associated with diverse and potent biological activities. This technical guide provides a foundational understanding of its properties and synthesis, paving the way for future research into its unique chemical and biological characteristics.

References

-

Elmaaty, A. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 735. [Link]

-

Sun, J., et al. (2011). 7-Fluoro-6-nitroquinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3075. [Link]

-

Tu, S., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 5(8), 915-924. [Link]

-

Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. (n.d.). Royal Society of Chemistry. [Link]

-

Alafeefy, A. M. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Journal of the Saudi Chemical Society, 15(4), 337-345. [Link]

-

Abdel-Jalil, R. J. (2005). SYNTHESIS AND ANTITUMOR ACTIVITY OF 2-ARYL-7-FLUORO- 6-(4-METHYL-1-PIPERAZINYL)-4(3H)-QUINAZOLINONES. HETEROCYCLES, 65(9), 2061-2068. [Link]

-

New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents. (2022). Semantic Scholar. [Link]

-

Nitration of 4(3H)-quinazolinone 39. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. (2023). MDPI. [Link]

-

7-Fluoroquinazolin-4(3H)-one. (n.d.). PubChem. [Link]

-

Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. (2020). ResearchGate. [Link]

-

7-Nitroquinazolin-4(3H)-one. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2504. [Link]

-

Synthetic Studies on Novel Nitroquinazolinone Analogs with Antimicrobial Potential. (2013). ResearchGate. [Link]

-

Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. (2019). Molecules, 24(18), 3326. [Link]

-

Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists with immunomodulatory activity. (2025). PubMed. [Link]

-

Synthesis and Assessment of Biological Activity of Quinazolinone-4(3H)-one Derivatives as Potential Anticancer Agents. (2021). Asian Pacific Journal of Health Sciences, 8(4), 214-220. [Link]

-

Subramaniam, R., et al. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468. [Link]

-

Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists with immunomodulatory activity. (2026). Refubium. [Link]

Sources

- 1. apjhs.com [apjhs.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

7-Fluoro-8-nitroquinazolin-4(3H)-one: A Critical Scaffold in Kinase Inhibitor Design

Topic: 7-Fluoro-8-nitroquinazolin-4(3H)-one: Physicochemical Profile and Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The quinazolin-4(3H)-one moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for numerous FDA-approved kinase inhibitors (e.g., Idelalisib, Raltitrexed). 7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS: 1027929-81-2) represents a specialized intermediate within this class. Unlike its more common 6-nitro isomer (a precursor to Afatinib-like EGFR inhibitors), the 8-nitro variant offers a unique substitution vector at the C8 position. This guide details its physicochemical properties, challenges in regioselective synthesis, and downstream utility in developing 7,8-disubstituted quinazoline therapeutics.

Physicochemical Identity & Properties[1][2]

The precise characterization of 7-Fluoro-8-nitroquinazolin-4(3H)-one is essential for distinguishing it from its regioisomers during synthesis.

Molecular Data Table

| Property | Value | Notes |

| IUPAC Name | 7-Fluoro-8-nitroquinazolin-4(3H)-one | |

| CAS Number | 1027929-81-2 | Distinct from 6-nitro isomer (CAS 162012-69-3) |

| Molecular Formula | C₈H₄FN₃O₃ | |

| Molecular Weight | 209.13 g/mol | Monoisotopic Mass: 209.0237 Da |

| Appearance | Pale yellow to tan solid | Nitro-aromatics typically exhibit yellow coloration |

| Solubility | DMSO, DMF, hot Acetic Acid | Poor solubility in water and non-polar solvents |

| H-Bond Donors | 1 (NH) | |

| H-Bond Acceptors | 4 (N1, O=C, NO₂) |

Structural Analysis

The compound exists in a tautomeric equilibrium between the lactam (4(3H)-one) and lactim (4-hydroxy) forms. In the solid state and polar solvents, the lactam form predominates due to the stability of the amide bond.

-

Electronic Effects: The C7-fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent C8-nitro group and the para-relationship to the pyrimidine ring nitrogens.

-

Regio-differentiation: The 8-nitro group creates significant steric hindrance around the N1 position compared to the 6-nitro isomer, affecting binding modes in kinase pockets.

Synthetic Pathways and Regioselectivity[5]

The synthesis of 7-Fluoro-8-nitroquinazolin-4(3H)-one is non-trivial due to the directing effects of the fluorine atom during electrophilic aromatic substitution.

The Nitration Challenge

Direct nitration of 7-fluoroquinazolin-4(3H)-one is the standard industrial route. However, the fluorine atom is ortho,para-directing. Since the para position relative to fluorine is occupied (C4), nitration occurs at the ortho positions (C6 and C8).

-

Standard Outcome: A mixture of 6-nitro (major) and 8-nitro (minor to moderate) isomers.

-

Optimization: The ratio can be shifted towards the 8-nitro isomer by controlling temperature and acid strength, though chromatographic separation is often required.

Pathway Visualization

The following diagram illustrates the divergent synthesis and the critical separation step.

Figure 1: Divergent synthesis of nitro-quinazolinone isomers. The 8-nitro isomer requires careful separation from the 6-nitro analog.

Experimental Protocol: Synthesis & Purification

Safety Warning: Nitro-quinazolinones are potential explosives and potent sensitizers. All reactions must be conducted in a fume hood with blast shields. Wear nitrile gloves and safety goggles.

Nitration of 7-Fluoroquinazolin-4(3H)-one

This protocol is adapted for maximizing the recovery of the 8-nitro isomer.

-

Preparation: In a 250 mL round-bottom flask, cool Concentrated Sulfuric Acid (H₂SO₄, 50 mL) to 0°C using an ice-salt bath.

-

Addition: Slowly add 7-Fluoroquinazolin-4(3H)-one (10.0 g, 60.9 mmol) portion-wise. Ensure the temperature remains below 5°C. Stir until fully dissolved.

-

Nitration: Dropwise add Fuming Nitric Acid (HNO₃, 6.0 mL) over 30 minutes. The reaction is exothermic; maintain T < 10°C to minimize over-nitration.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Quenching: Pour the reaction mixture slowly onto Crushed Ice (500 g) with vigorous stirring. A yellow precipitate (mixture of isomers) will form.

-

Isolation: Filter the solid, wash with cold water (3 x 100 mL) until the filtrate is neutral pH. Dry the solid in a vacuum oven at 50°C.

Purification (Isomer Separation)

The crude solid contains both 6-nitro and 8-nitro isomers.

-

Recrystallization (First Pass): Dissolve the crude solid in boiling Glacial Acetic Acid . The 6-nitro isomer is typically less soluble and will crystallize out first upon cooling. Filter off the 6-nitro precipitate.

-

Recovery of 8-Nitro: Concentrate the mother liquor (filtrate) to dryness.

-

Chromatography: Purify the residue via silica gel column chromatography.

-

Eluent: Gradient of DCM:MeOH (98:2 to 95:5).

-

Identification: The 8-nitro isomer typically elutes after the 6-nitro isomer due to intramolecular H-bonding effects (check specific R_f values experimentally).

-

-

Yield: Expected yield of pure 8-nitro isomer is 15–25% (versus 50-60% for the 6-nitro).

Applications in Drug Development[1][6][7]

The 7-Fluoro-8-nitroquinazolin-4(3H)-one scaffold is a versatile building block. Its primary utility lies in its reduction to the 8-amino derivative, enabling the synthesis of tricyclic systems or 8-substituted inhibitors.

Strategic Derivatization

The presence of the 7-fluoro and 8-nitro groups allows for orthogonal functionalization:

-

SNAr at C7: The fluorine can be displaced by amines or thiols (e.g., to introduce solubility-enhancing tails). This is facilitated by the electron-withdrawing nitro group at C8.

-

Reduction/Cyclization at C8: Reduction of the nitro group to an amine allows for cyclization with the N1 nitrogen (using aldehydes or phosgene) to form tricyclic imidazo[1,5-a]quinazolines , a scaffold seen in novel phosphodiesterase (PDE) inhibitors.

Drug Discovery Workflow

Figure 2: Workflow for generating 7,8-disubstituted quinazolinone libraries.

References

-

Rewcastle, G. W., et al. (1996).[1] "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 39(9), 1823-1835. (Establishes nitration protocols for quinazolines).

-

Al-Sanea, M. M., et al. (2024).[2][3] "Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors." Dove Medical Press. Retrieved from [Link]

- Connolly, D. J., et al. (2005). "Synthesis of quinazolinones and quinazolines." Tetrahedron, 61(43), 10153-10202. (Review of general quinazolinone synthesis).

Sources

Comparative Technical Guide: 7-Fluoro-6-nitro vs. 7-Fluoro-8-nitroquinazolinone

[1][2]

Executive Summary

The distinction between the 6-nitro and 8-nitro isomers of 7-fluoroquinazolinone is not merely structural but functional, dictating synthetic accessibility, reactivity profiles, and downstream pharmacological vectors.[1][4]

-

7-Fluoro-6-nitroquinazolin-4(3H)-one is the industry-standard "workhorse" intermediate.[1][2] It is thermodynamically favored during direct nitration and serves as the precursor for 6,7-disubstituted quinazoline drugs (e.g., Afatinib intermediates).[2][4] Its planar nitro conformation maximizes electronic activation for Nucleophilic Aromatic Substitution (SNAr).[2][5]

-

7-Fluoro-8-nitroquinazolin-4(3H)-one is a "privileged but challenging" isomer.[1][2] It typically requires de novo synthesis from pre-functionalized anthranilic acids due to poor regioselectivity in direct nitration.[2][3][5] The 8-nitro group introduces peri-strain with the N1-nitrogen, often twisting out of plane and altering the solubility and binding topology of final drug candidates.[1]

Structural & Electronic Analysis

Electronic Topology and Activation

Both isomers rely on the nitro group to activate the C7-fluorine bond for SNAr displacement.[1][2][3] However, the efficiency of this activation differs due to the surrounding electronic architecture of the quinazolinone fused ring.[3][4][5]

| Feature | 7-Fluoro-6-nitro (Isomer A) | 7-Fluoro-8-nitro (Isomer B)[1][2] |

| Nitro Position | C6 (Ortho to F, Para to C4a) | C8 (Ortho to F, Ortho to N1) |

| SNAr Activation | High. The nitro group is coplanar with the benzene ring, exerting maximal mesomeric (-M) electron withdrawal on C7.[1][2] | Moderate/Variable. Proximity to the N1 lone pair and C8a fusion point can force the nitro group out of planarity, reducing -M activation.[2][3] |

| Steric Environment | Unencumbered.[2][5] The C5-C6 region is relatively open.[1][2][3][5] | Congested. The nitro group at C8 experiences peri-interactions with the N1 region. |

| Dipole Moment | High (Nitro and Carbonyl vectors align partially).[2][3][5] | Lower (Nitro vector opposes N1/Carbonyl dipole components).[2][3][5] |

Molecular Modeling Logic

In the 6-nitro isomer , the activating group is spatially distinct from the heterocyclic fusion, allowing incoming nucleophiles (e.g., alkoxides, amines) unobstructed access to the C7 position.[2][3][4] In the 8-nitro isomer , the "bay region" formed by the nitro group and the N1 nitrogen creates a steric cleft that can hinder bulky nucleophiles, requiring harsher reaction conditions.[4]

Synthetic Pathways & Regioselectivity[2][4][5][6]

The primary divergence in these molecules lies in their synthesis.[2][3][5] Direct functionalization of the quinazolinone core overwhelmingly favors the 6-position.[2][3]

Pathway A: The 6-Nitro "Direct Route"

The standard industrial protocol involves the nitration of 7-fluoroquinazolin-4(3H)-one.[1][2] The fluorine atom at C7 is an ortho/para director.[2][5]

-

Mechanism: The fused pyrimidinone ring is electron-deficient (deactivating).[2] The benzene ring is more nucleophilic.[2][5]

-

Regiochemistry: Position 6 is ortho to Fluorine and para to the ring fusion (C4a), making it the most electron-rich site available.[2] Position 8 is sterically hindered by the N1-H (or N1 lone pair) and electronically less favored.[2][3]

-

Result: >95% yield of the 6-nitro isomer using fuming HNO3/H2SO4.

Pathway B: The 8-Nitro "De Novo Route"

To access the 8-nitro isomer cleanly, one cannot rely on direct nitration.[1][2] The synthesis must start from a pre-nitrated benzene precursor to "lock in" the regiochemistry before ring closure.[2][5]

-

Cyclization: Condensation with formamidine acetate or formamide yields the 8-nitroquinazolinone.[1][2][3][5]

Visualization of Synthetic Logic

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one (Standard Scale)

Note: This protocol relies on the high regioselectivity of the quinazolinone nitration.[1][2]

Materials:

Step-by-Step Methodology:

-

Preparation: In a 3-neck round-bottom flask, cool 5.0 volumes of conc. H2SO4 to 0°C.

-

Addition: Slowly add 7-Fluoroquinazolin-4(3H)-one (1.0 eq) with stirring. Ensure the internal temperature remains <10°C.

-

Nitration: Dropwise add fuming HNO3 (1.5 eq) over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 95–100°C for 2 hours.

-

Quenching: Pour the hot reaction mixture carefully onto crushed ice (10 volumes). Vigorous precipitation will occur.[2][3][5]

-

Isolation: Filter the pale yellow solid. Wash with water until the filtrate is neutral (pH ~7).[2][3][5]

-

Purification: Recrystallize from Acetic Acid or Ethanol/DMF if necessary.

Protocol 2: SNAr Reactivity Test (Displacement of F)

This protocol validates the "activation" level of the isomer.[2][3]

Materials:

Methodology:

-

Dissolve the substrate in IPA (10 volumes).

-

Reflux (80°C) for 4–6 hours.

-

Observation:

Pharmaceutical Utility & Applications

The 6-Nitro Isomer: The Clinical Standard

This isomer is the direct progenitor of the 4-anilino-6-acrylamido-7-alkoxyquinazoline class of drugs (e.g., Pelitinib, Afatinib intermediates).[1][2]

-

Workflow:

-

SNAr at C7: The 7-fluoro is displaced by an oxygen or nitrogen nucleophile (defining the "tail" of the drug).[2][3][5]

-

Chlorination at C4: POCl3 converts the C4=O to C4-Cl.[2][3][5]

-

SNAr at C4: Aniline introduction (defining the "head" of the drug).

-

Reduction/Acylation at C6: The nitro is reduced to NH2 and coupled with acryloyl chloride to form the Michael acceptor warhead.[2][3][5]

-

The 8-Nitro Isomer: The Explorer

Used primarily in Structure-Activity Relationship (SAR) studies to probe the "solvent front" or "ribose pocket" of kinase enzymes.[1][2]

Visualization of Reactivity Logic[3]

References

-

NIH/National Library of Medicine. (2009).[2][3][5] Crystal structure of 7-fluoro-6-nitroquinazolin-4(3H)-one. PubMed Central.[2][3][5] Available at: [Link]

-

Molecules (MDPI). (2024). Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one from 7-fluoro-6-nitro precursor. Available at: [Link][2][4][6]

-

Google Patents. (2012).[2][3][5] Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. CN102702115A.[2][3][5] Available at:

Sources

- 1. CAS 162012-67-1: 4-Quinazolinamine, N-(3-chloro-4-fluoroph… [cymitquimica.com]

- 2. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Solvation Dynamics of 7-Fluoro-8-nitroquinazolin-4(3H)-one: A Technical Guide to DMSO and Methanol Solubility

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Identity: 7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS: 1027929-81-2) | Formula: C₈H₄FN₃O₃ | MW: 209.13 g/mol [1][2]

Executive Summary

In early-stage drug discovery, the quinazolin-4(3H)-one scaffold is recognized as a highly privileged pharmacophore, frequently utilized in the design of potent anticancer agents, including dual EGFR kinase and tubulin polymerization inhibitors[3]. However, the structural modifications that enhance target affinity—such as halogenation and nitration—often introduce severe physicochemical liabilities.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 7-Fluoro-8-nitroquinazolin-4(3H)-one in Dimethyl Sulfoxide (DMSO) and Methanol. By examining the causality between its electronic structure and solvent-specific interactions, this guide establishes a self-validating framework for analytical quantification and biological assay preparation[4].

Structural Causality and Electronic Effects

The solubility of a small molecule is not merely a physical constant but a thermodynamic equilibrium dictated by the energy required to disrupt its crystal lattice versus the energy gained through solvent-solute interactions.

For 7-Fluoro-8-nitroquinazolin-4(3H)-one, the solvation behavior is heavily governed by the electronic modulation of the quinazolinone core:

-

7-Fluoro Substitution: The bioisosteric replacement of hydrogen by fluorine introduces a strong inductive electron-withdrawing effect (-I). While this improves metabolic stability and reinforces binding interactions[3], it significantly alters the electron density of the heterocyclic ring.

-

8-Nitro Substitution: The nitro group exerts both powerful inductive (-I) and mesomeric (-M) electron-withdrawing effects.

-

N3-H Acidity: The combined electron-withdrawing pull from the C7 and C8 positions drastically increases the acidity of the N3-H proton. As observed in structurally related fluorinated quinazolines, this electronic environment transforms the NH group into an exceptionally potent hydrogen-bond donor[5].

Figure 1: Logical relationship of electronic substituent effects on solvent-specific solubility.

Solvent-Specific Dynamics: DMSO vs. Methanol

The DMSO Solvation Mechanism (Polar Aprotic)

DMSO is the gold standard for overcoming the poor aqueous solubility of quinazolinone compounds in biological assays[4]. It possesses a highly polarized S=O bond, making it an aggressive hydrogen-bond acceptor. Because the N3-H proton of 7-Fluoro-8-nitroquinazolin-4(3H)-one is highly acidic, DMSO acts as a competing hydrogen-bond acceptor, forming a robust thermodynamic interaction that effectively dismantles the solute's intermolecular hydrogen-bonded crystal lattice[5].

-

Practical Insight: While thermodynamic solubility in DMSO is high, the kinetic barrier of the crystal lattice often requires gentle warming (e.g., 37°C) to achieve initial dissolution, a phenomenon well-documented in related fluoroquinazolinone probes[6].

The Methanol Solvation Mechanism (Polar Protic)

Methanol acts as both a hydrogen-bond donor and acceptor. However, bulk methanol exists as a tightly associated network of hydrogen-bonded clusters. To solvate the quinazolinone, the solvent-solvent cavity must be broken. The energy penalty required to disrupt this protic network is not fully compensated by the solute-solvent interactions. Consequently, methanol yields significantly lower solubility profiles compared to DMSO.

Quantitative Solubility Data

Direct empirical data for highly specific building blocks can be sparse; therefore, leveraging validated structural analogues is critical for assay design. The table below synthesizes solubility metrics for 7-Fluoro-8-nitroquinazolin-4(3H)-one and its closest structural proxies.

| Compound / Scaffold | Solvent | Estimated/Empirical Solubility | Solvation Characteristics & Causality |

| 7-Fluoro-8-nitroquinazolin-4(3H)-one | DMSO | ~2.0 - 5.0 mg/mL | High H-bond acceptance; strong N3-H interaction. Requires initial warming to overcome lattice energy. |

| 7-Fluoro-8-nitroquinazolin-4(3H)-one | Methanol | < 1.0 mg/mL | Protic solvent competition; moderate to poor solubility due to solvent self-association penalties. |

| 7-Fluoro-6-nitroquinazolin-4(3H)-one (Regioisomer) | Aqueous/Mixed | 2.26 mg/mL (Log S: -2.14) | Acts as a baseline for fluoro-nitro quinazolinone derivatives[7]. |

| Fluoroquinazolinone Probe (CAS-12290-201) | DMSO | 2.0 mg/mL | Empirical validation; forms a clear solution only when warmed[6]. |

Experimental Protocol: Thermodynamic Solubility Determination

To generate trustworthy, self-validating solubility data for 7-Fluoro-8-nitroquinazolin-4(3H)-one, researchers must avoid kinetic artifacts (e.g., supersaturation or colloidal suspensions). The following Shake-Flask HPLC-UV protocol is engineered for absolute thermodynamic accuracy.

Step-by-Step Methodology

-

Solid Dispersion Preparation: Weigh approximately 10 mg of 7-Fluoro-8-nitroquinazolin-4(3H)-one powder into a 2.0 mL amber glass vial. Causality: Amber glass is mandatory to prevent photolytic degradation of the nitroaromatic moiety.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (for stock preparation) or HPLC-grade Methanol.

-

Thermodynamic Equilibration: Seal the vial and place it on a thermoshaker at 25°C ± 0.1°C at 800 RPM for 24 to 48 hours. Causality: A minimum 24-hour incubation ensures the system transitions from a state of kinetic dissolution to true thermodynamic equilibrium.

-

Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25°C. Causality: Centrifugation is prioritized over syringe filtration to eliminate the risk of the highly hydrophobic compound adsorbing onto the filter membrane, which artificially lowers the calculated solubility.

-

Dilution and Quantification: Carefully aspirate the clear supernatant. Dilute the sample 1:100 in the HPLC mobile phase to prevent detector saturation. Quantify via HPLC-UV at λ = 254 nm against a pre-validated multi-point calibration curve.

Figure 2: Experimental workflow for thermodynamic solubility determination.

References

- "7-Fluoro-8-nitroquinazolin-4(3H)-one - AbacipharmTech-Global" - abacipharma.com.

- "RHAWN 7-Fluoro-8-nitroquinazolin-4(3H)-one | 캐시바이" - cacheby.com.

- "CAS-12290-201, powder, 98 (HPLC) Sigma-Aldrich" - sigmaaldrich.com.

- "162012-69-3 | 7-Fluoro-6-nitroquinazolin-4(3H)-one | Fluorinated Building Blocks" - ambeed.com.

- "2-(Aminomethyl)quinazolin-4(3H)-one - Benchchem" - benchchem.com.

- "Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - MDPI" - mdpi.com.

- "F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines - eScholarship.org" - escholarship.org.

Sources

- 1. 7-Fluoro-8-nitroquinazolin-4(3H)-one - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. cacheby.com [cacheby.com]

- 3. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. escholarship.org [escholarship.org]

- 6. CAS-12290-201, powder, 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 7. 162012-69-3 | 7-Fluoro-6-nitroquinazolin-4(3H)-one | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Engineering Quinazolinone Scaffolds for Next-Generation EGFR Kinase Inhibitors: A Structural and Methodological Guide

Introduction & Rationale

The Epidermal Growth Factor Receptor (EGFR) is a pivotal transmembrane tyrosine kinase whose dysregulation is a primary driver of oncogenesis in various malignancies, most notably non-small cell lung cancer (NSCLC). While first-generation 4-anilinoquinazoline inhibitors (such as gefitinib and erlotinib) revolutionized targeted therapy, the inevitable emergence of acquired resistance—particularly the T790M gatekeeper mutation—has necessitated the evolution of novel chemical scaffolds.

The transition from the traditional quinazoline core to the quinazolin-4(3H)-one scaffold represents a strategic leap in rational drug design. By introducing a carbonyl oxygen at the C4 position, the scaffold achieves unique spatial geometries and an altered electronic dipole moment, providing new vectors to re-engage mutated kinase domains and overcome steric hindrances[1].

Structural Biology & Binding Mechanics

The efficacy of quinazolinone derivatives stems from their ability to competitively bind the ATP-binding pocket of the EGFR kinase domain.

Unlike traditional 4-anilinoquinazolines that rely strictly on N1 and N3 for hydrogen bonding with the hinge region (specifically Met793), the quinazolin-4(3H)-one scaffold leverages its C4 carbonyl group. This carbonyl acts as a potent hydrogen bond acceptor, capable of interacting with Lys745 or coordinating with bridging water molecules (e.g., those interacting with Thr766 and Thr830), thereby stabilizing the inhibitor-kinase complex[1]. Furthermore, these altered binding vectors allow the scaffold to bypass the steric clash introduced by the bulky methionine in the 2[2].

EGFR signaling cascade and targeted intervention by quinazolinone inhibitors.

Structure-Activity Relationship (SAR) Dynamics

The modular nature of the quinazolinone core allows for precise tuning of its pharmacodynamic profile. Recent SAR studies highlight the critical impact of specific substitutions:

-

N3-Substitutions: Alkyl or aryl functionalization at the N3 position is critical for orienting the scaffold within the hydrophobic pocket. For instance, 3-methyl-quinazolinone derivatives have demonstrated exceptional binding affinities. Compound 5k, featuring a 3-methyl group alongside a 2-phenoxymethyl substitution, achieved an3 by forming stable H-bonds with R817 and T830[3].

-

C2-Substitutions: The C2 position projects toward the solvent-exposed channel. S-alkylated modifications at this site have successfully yielded dual EGFR/VEGFR-2 inhibitors. Compound 4, an , exhibited potent dual inhibition with an IC50 of 49 nM against EGFR.

-

C6/C7-Substitutions: Modulating the electron density of the fused benzene ring impacts the pKa of the pyrimidine nitrogens. The introduction of electron-donating groups, such as a 6-phenoxy moiety (Compound 8b), drastically enhanced potency, yielding an4[4]. Another highly active derivative, Compound 6d, potently inhibited EGFR with an5[5].

Quantitative SAR Summary

| Compound / Scaffold | Key Substitution Profile | Target | IC50 (nM) | Reference |

| Compound 8b | 2-((2-chlorobenzyl)amino)-6-phenoxy | EGFR-TK | 1.37 | [4] |

| Compound 5k | 3-methyl, 2-phenoxymethyl | EGFRwt | 10.00 | [3] |

| Compound 4 | S-alkylated (C2), 4-methylphenyl (N3) | EGFR / VEGFR-2 | 49.00 | |

| Compound 6d | N3-substituted quinazolin-4(3H)-one | EGFR | 69.00 | [5] |

| Erlotinib (Standard) | 4-anilinoquinazoline | EGFR | 45.0 - 80.0 | [2],[5] |

Self-Validating Experimental Methodologies

To ensure reproducibility, scientific integrity, and trustworthiness in inhibitor profiling, the following self-validating protocols must be adhered to. Every step is engineered with a specific causal purpose to eliminate artifacts.

Step-by-step workflow for in vitro EGFR kinase inhibition profiling.

Protocol A: In Vitro EGFR Kinase Inhibition Profiling

Causality Focus: Eliminating false positives caused by non-competitive binding or thermodynamic disequilibrium.

-

Reagent Preparation: Utilize purified recombinant EGFR kinase domain rather than whole-cell lysates.

-

Causality: Isolating the kinase domain ensures that the measured IC50 reflects direct, competitive inhibition at the ATP pocket, completely free from confounding cellular variables such as membrane permeability or efflux pump activity.

-

-

Compound Pre-Incubation: Incubate the quinazolinone derivatives with the enzyme for 30 minutes at room temperature prior to the addition of ATP.

-

Causality: Many quinazolinones exhibit slow-binding kinetics. Pre-equilibration ensures the inhibitor reaches a thermodynamic steady state with the enzyme, preventing artificially inflated (false negative) IC50 readouts.

-

-

-Matched ATP Addition: Introduce ATP at a concentration exactly matching its Michaelis constant (

-

Causality: Running the assay exactly at

maximizes the assay's sensitivity for ATP-competitive inhibitors. If ATP is in vast excess, the substrate outcompetes the inhibitor; if it is sub-

-

-

Detection & Readout: Employ a FRET-based or ELISA readout targeting phosphorylated tyrosine residues.

Protocol B: Molecular Docking & Pose Validation

Causality Focus: Ensuring in silico predictions accurately translate to in vitro realities.

-

Receptor Preparation: Retrieve the EGFR crystal structure (e.g., PDB: 1M17 for wild-type or relevant T790M mutant structures)[2]. Retain critical structural water molecules.

-

Causality: Indiscriminately stripping all water molecules removes the structural basis for the Thr766/Thr830 water-bridge interactions, which are essential for accurately modeling quinazolinone binding poses[1].

-

-

Ligand Protonation: Generate 3D conformations of the quinazolinone scaffolds at a strict physiological pH of 7.4.

-

Causality: The protonation state of the pyrimidine nitrogens dictates their ability to act as hydrogen bond donors or acceptors with the Met793 hinge residue.

-

-

Grid Generation: Center the grid box explicitly on the ATP-binding cleft.

-

Causality: Restricting the search space prevents the docking algorithm from scoring thermodynamically favorable but biologically irrelevant surface interactions[2].

-

References

-

Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. nih.gov. 6

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). nih.gov. 1

-

Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. brieflands.com. 4

-

S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. rsc.org.

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. japsonline.com. 2

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. semanticscholar.org. 5

-

Full article: Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. tandfonline.com. 3

Sources

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. brieflands.com [brieflands.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

8-Nitro-Quinazolinone Derivatives in Medicinal Chemistry: Scaffold Privileges, Mechanistic Pathways, and Clinical Translation

Introduction: The Privileged Quinazolinone Architecture

In the landscape of modern medicinal chemistry, the quinazolin-4(3H)-one nucleus is universally classified as a "privileged structure"—a highly versatile molecular framework capable of providing high-affinity ligands for diverse receptor and enzyme targets through judicious structural modifications[1].

When engineering this scaffold, the introduction of a nitro group at the 8-position fundamentally alters the molecule's physicochemical and electronic properties. The 8-nitro group acts as a powerful electron-withdrawing moiety via both inductive and resonance effects. This electron deficiency propagates through the fused benzene ring, significantly lowering the pKa of the heterocyclic nitrogens (N1 and N3). Consequently, this modulates the molecule's hydrogen-bonding capacity, a critical factor for docking into the hydrophobic pockets of G protein-coupled receptors (GPCRs) and kinase active sites[2]. Furthermore, the steric bulk of the 8-nitro group actively directs subsequent synthetic substitutions, blocking adjacent positions and forcing specific stereochemical conformations that enhance target selectivity[1].

Translational Case Study: AMG487 and the CXCR3 Axis

The most prominent clinical application of the 8-nitro-quinazolinone scaffold is found in the development of CXCR3 antagonists, specifically AMG487 (also classified broadly within 8-azaquinazolinone research programs).

CXCR3 is a GPCR that plays a pivotal role in regulating immune responses. By binding to its endogenous chemokine ligands—CXCL9, CXCL10, and CXCL11—CXCR3 drives the chemotactic migration of activated T cells and natural killer (NK) cells to sites of tissue inflammation and tumor microenvironments[3]. In conditions such as rheumatoid arthritis and colorectal cancer metastasis, the overactivation of the CXCR3 axis exacerbates pathogenesis[4].

AMG487 was identified through high-throughput screening and subsequent pharmacokinetic optimization as a highly potent, orally bioavailable CXCR3 antagonist[5]. Mechanistically, AMG487 acts as an allosteric or competitive barrier, physically occluding the receptor's binding pocket and preventing the necessary conformational changes required for intracellular G-protein signaling[4].

Diagram 1: AMG487 antagonism of the CXCR3 chemokine signaling pathway.

Metabolic Bottlenecks: CYP3A4 Time-Dependent Inhibition

Despite its exceptional preclinical efficacy in blocking immune cell migration, AMG487 faced significant hurdles during Phase II clinical trials, ultimately leading to termination[4]. The failure was not due to a lack of target engagement, but rather a profound pharmacokinetic liability rooted in its hepatic metabolism.

Detailed metabolic profiling revealed that AMG487 undergoes rapid oxidation in the liver. The primary culprit is the M2 phenolic metabolite (M4) . This specific metabolite acts as a suicide inhibitor, causing Time-Dependent Inhibition (TDI) of the cytochrome P450 3A4 (CYP3A4) enzyme[3].

The Causality of Inactivation: The electron-withdrawing nature of the 8-nitro-quinazolinone core stabilizes the formation of a highly reactive quinone-imine intermediate during CYP3A4-mediated oxidation. This electrophilic intermediate escapes the catalytic site just enough to form a permanent covalent bond with the nucleophilic Cys239 residue of the CYP3A4 enzyme[5]. This irreversible binding permanently inactivates the enzyme, leading to severe drug-drug interaction (DDI) risks and hepatotoxicity, halting its clinical progression.

Diagram 2: Metabolic pathway of AMG487 leading to CYP3A4 time-dependent inhibition.

Quantitative Activity Landscape

Beyond CXCR3, the 8-nitro-quinazolinone scaffold has been successfully mapped to several other biological targets. The table below summarizes the quantitative metrics of various derivatives across different therapeutic areas[2].

| Compound / Derivative Class | Primary Target | Biological Indication | Key Quantitative Metric |

| AMG487 (Compound 12) | CXCR3 (GPCR) | Autoimmune / Inflammation | pIC50 = 7.7 - 8.0 (Chemotaxis) |

| Arylamide-8-nitro derivatives | VEGFR-2 Kinase | Angiogenesis / Oncology | Sub-micromolar IC50 |

| Polyhalobenzonitrile derivatives | Bacterial Ribosomes | Gram-positive/negative infections | MIC values < 10 μg/mL |

| FQ (Related Quinazolinone) | Tyrosinase | Melanogenesis | IC50 = 120 ± 2 μM |

Synthetic Architectures: Validated Workflows

The synthesis of 8-nitro-quinazolin-4(3H)-one derivatives requires specialized protocols. Standard condensation methods often fail because the strongly electron-withdrawing 8-nitro group drastically reduces the nucleophilicity of the adjacent amine. To overcome this thermodynamic barrier, high-temperature solvent-reagent dual systems are employed[1].

Protocol 1: Modified Niementowski Synthesis of the Core Scaffold

This protocol details the cyclization of 5-bromo-3-nitroanthranilic acid into a 6-bromo-8-nitroquinazolin-4(3H)-one core.

Rationale: Formamide is utilized as both the solvent and the reagent. It acts as an ammonia equivalent and provides the crucial one-carbon source for the C2 position of the quinazolinone ring. The high boiling point of formamide allows the reaction to reach the necessary activation energy to force cyclization despite the deactivated nature of the nitro-aromatic ring[1].

Step-by-Step Methodology:

-

Substrate Preparation: Charge a 250 mL round-bottom flask with 20.0 mmol of the substituted 3-nitroanthranilic acid derivative.

-

Reagent Addition: Add 40 mL of anhydrous formamide. Ensure the system is under an inert argon atmosphere to prevent oxidative side reactions.

-

Thermal Cyclization: Equip the flask with a reflux condenser. Heat the mixture vigorously to 150–160°C for 4 to 6 hours. Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3); the disappearance of the highly fluorescent starting material indicates the completion of the condensation.

-

Precipitation: Allow the reaction mixture to cool to 60°C, then slowly pour it into 200 mL of ice-cold distilled water under continuous stirring. The highly polar formamide and water keep unreacted byproducts dissolved, while the hydrophobic quinazolinone core precipitates out of solution.

-

Isolation: Filter the resulting precipitate under a vacuum, wash sequentially with cold water and a small volume of cold ethanol, and dry in a vacuum oven at 50°C overnight.

Protocol 2: Synthesis of Tricyclic 8-Nitro-Quinazolinone Derivatives

To expand the chemical space (e.g., for antimicrobial or kinase screening), the core can be extended into tricyclic systems[6].

Rationale: By utilizing chloro-acyl chlorides, an alkyl linker is introduced that can subsequently undergo intramolecular cyclization with hydrazine or ammonium acetate, forming a fused triazole or pyridazine ring.

Step-by-Step Methodology:

-

N-Acylation: Dissolve the 8-nitroanthranilic acid derivative in glacial acetic acid. Slowly add 1.2 equivalents of 4-chloro-butyryl chloride dropwise at 0°C. Stir for 2 hours at room temperature to yield the N-acyl-anthranilic acid intermediate.

-

Benzoxazinone Formation: Treat the isolated intermediate with excess acetic anhydride and reflux for 3 hours. This dehydrates the molecule, forming a highly reactive benzoxazinone intermediate.

-

Condensation & Cyclization: Dissolve the benzoxazinone in DMF. Add an excess of hydrazine hydrate (for pyridazino-fused derivatives) or ammonium acetate. Reflux for 2 hours. The nucleophile attacks the benzoxazinone carbonyl, opening the ring, followed by a secondary intramolecular attack displacing the terminal chloride to form the final tricyclic 8-nitro-quinazolinone system[6].

-

Purification: Pour into ice water, filter the colored suspension, and purify via silica gel column chromatography using a CHCl3-MeOH (49:1) eluent system.

References

-

CXCR3 inhibitors for therapeutic interventions: current status and perspectives , Frontiers in Pharmacology.3

-

CXCR3 inhibitors for therapeutic interventions: current status and perspectives , PMC / National Institutes of Health. 7

-

6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one Detailed Experimental Protocols , Benchchem Technical Support. 1

-

Synthesis and Antimicrobial Activity of Polyhalobenzonitrile Quinazolin-4(3H)-one Derivatives , ResearchGate. 2

-

Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives , ResearchGate. 6

Sources

- 1. 6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one|CID 58942247 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]

- 4. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | CXCR3 inhibitors for therapeutic interventions: current status and perspectives [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. CXCR3 inhibitors for therapeutic interventions: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sourcing & Technical Profile: 7-Fluoro-8-nitroquinazolin-4(3H)-one

Executive Summary

7-Fluoro-8-nitroquinazolin-4(3H)-one (CAS: 1027929-81-2 ) is a specialized heterocyclic building block used primarily in the discovery of novel kinase inhibitors and immunomodulators.[1] Unlike its regioisomer, the 6-nitro derivative (a key intermediate for the EGFR inhibitor Afatinib), the 8-nitro variant represents a "privileged scaffold" for exploring alternative binding modes in Structure-Activity Relationship (SAR) studies.

This guide addresses the specific technical challenges associated with sourcing this compound—namely, the regioselectivity of nitration which often makes the 8-nitro isomer a high-value, low-yield byproduct.[1] We provide a validated sourcing strategy, quality control parameters to detect isomeric impurities, and a technical roadmap for its application in drug development.

Chemical Profile & Technical Specifications[2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | 7-Fluoro-8-nitroquinazolin-4(3H)-one |

| CAS Number | 1027929-81-2 |

| Molecular Formula | C₈H₄FN₃O₃ |

| Molecular Weight | 209.13 g/mol |

| Key Isomer | 8-Nitro (Target) vs. 6-Nitro (Common Impurity, CAS 162012-69-3) |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Methanol |

| Purity Standard | >97% (HPLC), with <0.5% 6-nitro isomer |

The "Isomer Challenge" in Synthesis

The primary sourcing risk for this compound stems from its synthesis. The nitration of 7-fluoroquinazolin-4(3H)-one follows electrophilic aromatic substitution rules. The fluorine atom at position 7 directs the incoming nitro group to the ortho positions (6 and 8).

-

6-Position: Sterically less hindered, kinetically favored (Major Product).

-

8-Position: Sterically hindered by the pyrimidine ring nitrogens, thermodynamically controlled (Minor Product).

Consequently, commercial batches of the 8-nitro isomer are often enriched fractions from the mother liquor of Afatinib intermediate production, requiring rigorous purification.

Sourcing Strategy & Supplier Landscape

Tier 1: Verified Catalog Stockists

These suppliers typically hold stock of the 8-nitro isomer in milligram to gram quantities, suitable for initial SAR screening.

-

Fluorochem (UK/EU):

-

Enamine (Ukraine/Global):

-

Status: Major building block manufacturer.

-

Advantage:[1] Large internal inventory; capability to synthesize analogues on demand.

-

-

Ambeed (USA):

-

Status: Aggregator with rapid US logistics.

-

Note: Verify batch-specific COA to ensure it is not the 6-nitro isomer labeled generically.[1]

-

Tier 2: Bulk Manufacturers (Custom Synthesis)

For scale-up (>100g), catalog suppliers are often cost-prohibitive. You must engage CROs with experience in fractional crystallization or regioselective nitration .[1]

-

Recommended CRO Regions: Shanghai & Jiangsu (China), Hyderabad (India).

-

Selection Criteria: Ask potential suppliers, "Do you separate the 8-nitro isomer via chromatography or crystallization, and what is the limit of detection for the 6-nitro isomer?"

Procurement Decision Matrix

Figure 1: Strategic sourcing workflow emphasizing the critical quality control gate for isomeric purity.

Quality Assurance Framework

Due to the prevalence of the 6-nitro isomer (CAS 162012-69-3) in the supply chain, standard 1H-NMR is often insufficient if peaks overlap.[1]

Protocol: Isomer Verification

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

-

Differentiation: The 8-nitro isomer typically elutes later than the 6-nitro isomer due to intramolecular hydrogen bonding (between the nitro group and the N3-H), which increases lipophilicity slightly compared to the 6-nitro variant.[1]

-

-

NMR Diagnostic:

-

Look for the coupling constants of the aromatic protons.

-

8-Nitro: The protons at H-5 and H-6 will show ortho-coupling (~9 Hz).[1]

-

6-Nitro: The protons at H-5 and H-8 are para to each other (small coupling ~2 Hz) or isolated singlets depending on the fluorine coupling.[1] Note: The 8-nitro structure has H-5 and H-6 adjacent, whereas 6-nitro has H-5 and H-8 separated.[1]

-

Synthetic Utility & Applications

The 7-fluoro-8-nitroquinazolin-4(3H)-one scaffold is a versatile electrophile.[1] The fluorine atom at C-7 is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing effects of the nitro group at C-8 and the pyrimidine ring.[1]

Mechanistic Pathway: SₙAr Functionalization

The 8-nitro group provides unique steric and electronic properties, often directing nucleophiles to the 7-position with higher regioselectivity than the 6-nitro analogue.[1]

Figure 2: Synthetic utility of the core scaffold.[1] The 7-fluoro position serves as a "handle" for introducing diversity, while the 8-nitro group can be reduced to an aniline for further derivatization (e.g., amide coupling).[1]

Key Applications

-

Kinase Inhibition: Targeting the ATP-binding pocket of EGFR, VEGFR, or PI3K. The 8-position modification can induce a "twist" in the molecule, potentially accessing hydrophobic sub-pockets that planar 6-substituted quinazolines cannot reach.[1]

-

TLR7/8 Agonists: Recent literature suggests 8-substituted quinazolinones can modulate Toll-like receptors, serving as potential vaccine adjuvants or immunotherapeutics.[1]

-

PARP Inhibitors: Analogues where the quinazolinone core mimics the nicotinamide pharmacophore.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: The compound is a nitro-aromatic; while not explicitly explosive, it should be treated with care.[1] Avoid heating dry solids to decomposition.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135398496 (7-Fluoroquinazolin-4(3H)-one derivatives). Retrieved from [Link]

-

Rewcastle, G. W., et al. (1996).[4] Tyrosine kinase inhibitors.[5] 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry. (Contextual reference for quinazoline nitration regiochemistry).

-

Al-Sanea, M. M., et al. (2024).[6][7] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.[2] Retrieved from [Link]

-

Sova, M., et al. (2025).[8] Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists. European Journal of Medicinal Chemistry. (Highlights recent utility of the scaffold).

Sources

- 1. 7-Fluoro-6-nitro-4-hydroxyquinazoline - CAS:162012-69-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure-synth.com [pure-synth.com]

- 6. dovepress.com [dovepress.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists with immunomodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis and Isolation Protocol for 7-Fluoro-8-nitroquinazolin-4(3H)-one: Overcoming Regioselectivity Challenges

Abstract & Scope

The synthesis of 7-fluoro-8-nitroquinazolin-4(3H)-one from 2-amino-4-fluorobenzoic acid represents a classic regioselectivity challenge in electrophilic aromatic substitution. While the 6-nitro isomer is the primary intermediate for blockbuster EGFR inhibitors like Afatinib, the 8-nitro isomer is a critical 1 required for pharmaceutical quality control and impurity profiling[1]. This application note provides a self-validating, step-by-step protocol for the synthesis of the quinazolinone core and the subsequent isolation of the target 8-nitro minor isomer.

Mechanistic Rationale: The Regioselectivity Challenge

The2 is heavily influenced by the competing directing effects of the substituents[2]. To synthesize the target compound, the process is divided into two phases: cyclization followed by late-stage nitration.

During the nitration of the intermediate 7-fluoroquinazolin-4(3H)-one, the reaction must proceed in highly acidic media (fuming HNO₃ / conc. H₂SO₄). Under these conditions, the pyrimidine ring is protonated, rendering it a strongly deactivating, meta-directing group. Consequently, the positions ortho and para to the bridgehead carbons (C5 and C8) are strongly deactivated.

Simultaneously, the fluorine atom at C7 acts as an ortho/para director, activating positions C6 and C8. The convergence of these electronic effects, coupled with the severe steric hindrance at C8 (flanked by the fluorine atom and the protonated N1), makes C6 the kinetically and thermodynamically favored site for electrophilic attack. As a result, 7-fluoro-6-nitroquinazolin-4(3H)-one is formed as the major product (>90%), while the target 7-fluoro-8-nitroquinazolin-4(3H)-one is generated as a minor isomer (<10%).

Regioselectivity Data

| Isomer | Substitution Position | Electronic Directing Effects | Steric Hindrance | Typical Yield (%) |

| 6-Nitro (Major) | C6 | Directed by C7-Fluoro (ortho); Least deactivated by protonated pyrimidine | Low (Accessible) | 90 - 95% |

| 8-Nitro (Minor) | C8 | Directed by C7-Fluoro (ortho); Strongly deactivated by adjacent protonated N1 | High (Between F and N1) | 5 - 10% |

Synthesis Workflow Visualization

Reaction workflow for the synthesis of 7-fluoro-8-nitroquinazolin-4(3H)-one.

Experimental Methodologies

Phase 1: Assembly of the Quinazolinone Core

Objective: Condensation of 2-amino-4-fluorobenzoic acid to yield 7-fluoroquinazolin-4(3H)-one. Causality Insight: Formamidine acetate is selected over traditional reagents like formamide because it acts as a dual carbon-nitrogen donor under milder, self-buffering conditions. The3 in ethanol provides an excellent yield of the quinazolinone core while preventing the premature degradation of the fluorinated starting material[3].

Procedure:

-

Charge a 1 L round-bottom flask with 2-amino-4-fluorobenzoic acid (50.0 g, 322 mmol) and formamidine acetate (67.0 g, 644 mmol, 2.0 equiv).

-

Suspend the reactants in 500 mL of absolute ethanol.

-

Heat the mixture to reflux (approx. 80 °C) and maintain vigorous stirring for 4–6 hours. Monitor the consumption of the starting material via HPLC or TLC.

-

Upon completion, cool the reaction mixture to room temperature (20–25 °C). The limited solubility of the product in ethanol at this temperature drives the precipitation of 7-fluoroquinazolin-4(3H)-one.

-

Filter the resulting white-to-off-white precipitate, wash with cold ethanol (2 × 50 mL), and dry under vacuum at 50 °C to constant weight.

Phase 2: Electrophilic Aromatic Nitration

Objective: Nitration of 7-fluoroquinazolin-4(3H)-one to generate the isomeric mixture of 6-nitro and 8-nitro derivatives. Causality Insight: The strong deactivating nature of the protonated quinazolinone requires forcing conditions. Subsequent4 forces the substitution on the deactivated ring[4]. The gradual temperature ramp overcomes the high activation energy barrier.

Procedure:

-

In a 500 mL three-neck flask equipped with a mechanical stirrer and an internal thermometer, carefully combine fuming nitric acid (105 mL) and concentrated sulfuric acid (100 mL). Cool the mixture to 0 °C using an ice-salt bath.

-

Add 7-fluoroquinazolin-4(3H)-one (47.4 g, 289 mmol) in small portions over 45 minutes, ensuring the internal temperature does not exceed 10 °C to prevent uncontrolled exotherms and oxidative degradation.

-

Once the addition is complete, remove the cooling bath and slowly heat the reaction mixture to 110 °C. Maintain this temperature for 2 hours.

-

Cool the reaction mixture to room temperature and cautiously pour it over 1.5 L of crushed ice with vigorous stirring. The sudden decrease in acid concentration and temperature forces the precipitation of the crude nitrated isomeric mixture.

-

Filter the pale yellow solid, wash thoroughly with cold distilled water until the filtrate is pH neutral, and dry under vacuum.

Phase 3: Chromatographic Isolation of the 8-Nitro Isomer

Objective: Separation of the minor 7-fluoro-8-nitroquinazolin-4(3H)-one from the major 6-nitro API precursor. Causality Insight: The 8-nitro isomer exhibits distinct intramolecular dipole moments and hydrogen-bonding profiles compared to the 6-nitro isomer due to the proximity of the nitro group to the N1 nitrogen. This subtle difference in polarity allows for separation via normal-phase silica gel chromatography.

Procedure:

-

Dissolve the crude isomeric mixture in a minimum volume of a suitable loading solvent (e.g., Dichloromethane/Methanol mixture).

-

Load the solution onto a pre-equilibrated silica gel column (200-400 mesh).

-

Elute using a carefully optimized gradient of Hexane/Ethyl Acetate (starting at 80:20 and gradually increasing polarity).

-

Monitor the fractions via TLC. The 8-nitro isomer typically elutes separately from the more abundant 6-nitro isomer.

-

Pool the fractions containing the pure 8-nitro isomer, concentrate under reduced pressure, and recrystallize from ethanol to yield the highly pure 7-fluoro-8-nitroquinazolin-4(3H)-one reference standard.

References

- Benchchem. "Troubleshooting guide for the nitration of fluorinated benzoic acids." Benchchem.

- Chen, Y.-C., et al. "Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia." Organic Process Research & Development, American Chemical Society.

- JBUON. "EGFR inhibition studies by hybrid scaffolds for their activity against ovarian cancer." JBUON.

- ChemScene. "7-Fluoro-8-nitroquinazolin-4-ol Afatinib Impurity." ChemScene.

Sources

Nucleophilic aromatic substitution of 7-Fluoro-8-nitroquinazolin-4(3H)-one

Nucleophilic Aromatic Substitution (

Strategic Context & Mechanistic Causality

In the development of targeted therapeutics, particularly kinase inhibitors and PARP inhibitors, the quinazolin-4(3H)-one scaffold serves as a privileged pharmacophore[1]. The strategic functionalization of this core often relies on the precise manipulation of halogenated precursors. Among these, 7-fluoro-8-nitroquinazolin-4(3H)-one (CAS: 1027929-81-2) is an exceptionally versatile building block.

The reactivity of this molecule is governed by the principles of physical organic chemistry. Unlike aliphatic nucleophilic substitutions (

-

The Ortho-Nitro Effect: The strongly electron-withdrawing nitro group (-NO₂) at the 8-position exerts profound inductive (-I) and mesomeric (-M) effects, severely depleting electron density at the adjacent C7 carbon[2].

-

The Heteroaromatic Core: The pyrimidine-fused quinazolinone ring inherently withdraws electron density from the fused benzene ring, further enhancing electrophilicity[1].

Furthermore, in

Figure 1: Mechanistic pathway of SNAr on 7-fluoro-8-nitroquinazolin-4(3H)-one.

Reaction Parameters & Quantitative Reactivity Profiles

The success of the

The table below summarizes the causality behind parameter selection and the expected quantitative outcomes based on nucleophile classification.

Table 1: Quantitative Reactivity Profile for C7-Fluorine Displacement

| Nucleophile Class | Example Reagent | Optimal Base | Temp (°C) | Time (h) | Typical Yield (%) | Mechanistic Rationale |

| Primary Aliphatic Amine | Methylamine | DIPEA (1.5 eq) | RT | 1 - 2 | 85 - 95 | High nucleophilicity; minimal steric hindrance allows rapid Meisenheimer formation. |

| Secondary Aliphatic Amine | Morpholine | DIPEA (1.5 eq) | RT to 40 | 2 - 4 | 80 - 90 | Increased steric bulk slightly reduces the rate of attack; mild heating may be required. |

| Aromatic Amine (Aniline) | p-Fluoroaniline | 80 - 100 | 8 - 12 | 60 - 75 | Delocalization of the nitrogen lone pair reduces nucleophilicity; requires strong base and thermal energy. | |

| Thiol | 4-Methoxybenzyl mercaptan | RT | 1 - 2 | 85 - 95 | Soft nucleophile; requires deprotonation to highly reactive thiolate anion prior to attack. | |

| Alkoxide | Sodium methoxide | None (NaOMe is base) | 0 to RT | 0.5 - 1 | 75 - 85 | Hard, aggressive nucleophile; reactions are rapid but prone to side-reactions if not temperature-controlled. |

Self-Validating Experimental Protocols

Trustworthiness in synthetic chemistry requires protocols that verify themselves in real-time. The following methodologies are designed with built-in observational and analytical checkpoints to ensure process integrity.

Protocol A: Functionalization with Secondary Aliphatic Amines (e.g., Morpholine)

Objective: Synthesis of 7-morpholino-8-nitroquinazolin-4(3H)-one. Causality: DIPEA is utilized as a non-nucleophilic base to scavenge the generated hydrofluoric acid (HF). This prevents the protonation of morpholine, ensuring the nucleophile remains active throughout the catalytic cycle.

-

Solubilization: Charge a dry, argon-flushed reaction vessel with 7-fluoro-8-nitroquinazolin-4(3H)-one (1.0 eq, 1.0 mmol, 209.1 mg) and anhydrous DMF (5.0 mL, 0.2 M). Stir at ambient temperature.

-

Validation Checkpoint 1 (Visual): The solution must resolve into a clear, pale yellow liquid. Turbidity indicates moisture contamination or degraded starting material.

-

-

Base Addition: Inject DIPEA (1.5 eq, 1.5 mmol, 261 µL) via syringe.

-

Nucleophile Addition: Add morpholine (1.2 eq, 1.2 mmol, 104 µL) dropwise over 2 minutes.

-

Validation Checkpoint 2 (Visual): Observe a rapid bathochromic shift. The solution will transition from pale yellow to a deep orange/red. This intense coloration is the physical manifestation of the delocalized electrons within the Meisenheimer complex.

-

-

In-Process Control (IPC): Stir the reaction at 40 °C for 2 hours.

-

Validation Checkpoint 3 (Analytical): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (

) is <5% by UV integration, and the product peak (

-

-

Quench & Isolation: Pour the mixture into vigorously stirred, ice-cold distilled water (25 mL).

-

Validation Checkpoint 4 (Physical): The sudden shift in solvent polarity will force the hydrophobic product to crash out as a bright yellow precipitate.

-

-

Purification: Filter the precipitate under vacuum, wash with cold water (

mL) to remove residual DMF and DIPEA salts, and dry under high vacuum.

Protocol B: Functionalization with Thiols (e.g., 4-Methoxybenzyl mercaptan)

Objective: Synthesis of 7-((4-methoxybenzyl)thio)-8-nitroquinazolin-4(3H)-one[4].

Causality: Thiols are softer nucleophiles and require a stronger inorganic base (

-

Thiolate Generation: Suspend

(2.0 eq, 2.0 mmol, 276 mg) in anhydrous DMF (5.0 mL). Add 4-methoxybenzyl mercaptan (1.1 eq, 1.1 mmol, 154 µL) and stir for 15 minutes at room temperature to ensure complete deprotonation. -

Electrophile Addition: Add 7-fluoro-8-nitroquinazolin-4(3H)-one (1.0 eq, 1.0 mmol, 209.1 mg) in one portion.

-

Validation Checkpoint 1 (Thermal/Visual): The reaction is mildly exothermic. A color shift to deep red will occur immediately upon addition, confirming rapid thiolate attack.

-

-

In-Process Control (IPC): Stir for 1 hour at room temperature.

-

Validation Checkpoint 2 (Analytical): TLC (Eluent: 50% EtOAc/Hexanes) will show the complete disappearance of the high-Rf starting material and the appearance of a lower-Rf, UV-active product spot. LC-MS will confirm the mass shift to

.

-

-

Workup: Quench with water (30 mL) and extract with EtOAc (

mL). Wash the combined organic layers with brine, dry over

Figure 2: Self-validating workflow for the SNAr functionalization of quinazolinones.

References

-

National Institutes of Health (PMC). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020).[3] [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).[1] [Link]

-

ResearchGate (MDPI). Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2025).[4][Link]

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to the Regioselective Nitration of 7-fluoroquinazolin-4(3H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and scientific rationale for the synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one, a key intermediate in medicinal chemistry. Quinazolinone scaffolds are central to the development of numerous therapeutics, including multi-kinase inhibitors and antitumor agents.[1][2] The introduction of a nitro group via electrophilic aromatic substitution is a critical step, enabling subsequent functionalization, such as reduction to an amine, which serves as a versatile handle for building molecular complexity.[3][4] This guide offers a robust, field-proven methodology, grounded in established chemical principles, to ensure reliable and reproducible outcomes in the laboratory.

Scientific Principles: Mechanism and Regioselectivity

The nitration of 7-fluoroquinazolin-4(3H)-one is a classic example of an electrophilic aromatic substitution (SEAr) reaction.[5] The process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

Generation of the Electrophile

The nitronium ion is generated in situ by the reaction of fuming nitric acid with concentrated sulfuric acid. Sulfuric acid, the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic NO₂⁺ ion.[6][7][8]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The Basis of Regioselectivity

The successful synthesis hinges on controlling the position of nitration on the quinazolinone core. The substitution occurs exclusively at the C-6 position, yielding 7-fluoro-6-nitroquinazolin-4(3H)-one.[1][9] This high regioselectivity is governed by the combined electronic effects of the substituents on the bicyclic system.

-

Ring Deactivation: Under the strongly acidic reaction conditions, the nitrogen atoms in the pyrimidinone ring become protonated. This places a positive charge on the heterocyclic ring, strongly deactivating it towards attack by the positively charged nitronium electrophile. Consequently, the substitution is directed to the carbocyclic (benzene) ring.[10]

-

Directing Effects on the Benzene Ring: The benzene ring is influenced by two key factors: the deactivating, fused pyrimidinone ring and the fluorine atom at C-7.

-

Fluorine's Influence: Fluorine is an electronegative atom that deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I). However, it possesses lone pairs of electrons that can be donated into the ring through resonance (+M effect), which stabilizes the carbocation intermediate (the arenium ion or σ-complex) formed during the substitution.[11][12] This resonance stabilization is most effective when the electrophile attacks at the positions ortho or para to the fluorine. Therefore, fluorine is an ortho, para-director.[11][13]

-

Combined Influence: In 7-fluoroquinazolin-4(3H)-one, the position ortho to the fluorine is C-6, and the position meta is C-5. The directing effect of the fluorine atom strongly favors substitution at C-6. This is reinforced by the overall electronic pull of the fused heterocyclic system, which directs away from the C-5 and C-8 positions. The convergence of these electronic influences results in the highly selective formation of the 6-nitro product.[1]

-

Mechanistic Pathway Overview

The diagram below outlines the key steps in the formation of 7-fluoro-6-nitroquinazolin-4(3H)-one, from the generation of the electrophile to the formation of the final product via a stabilized arenium ion intermediate.

Caption: Key stages of the electrophilic aromatic nitration of 7-fluoroquinazolin-4(3H)-one.

Detailed Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 7-Fluoroquinazolin-4(3H)-one | ≥98% | Sigma-Aldrich |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific |

| Fuming Nitric Acid (HNO₃) | ≥90% | Millipore |

| Glacial Acetic Acid | ACS Grade | VWR |

| Deionized Water | Type II or better | - |

| Crushed Ice | - | - |

| Round-bottom flask (250 mL) | - | - |

| Magnetic stirrer and stir bar | - | - |

| Heating mantle with controller | - | - |

| Büchner funnel and filter flask | - | - |

Critical Safety Precautions

-

Corrosive Reagents: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and potent oxidizing agents. They can cause severe burns upon contact with skin or eyes.

-